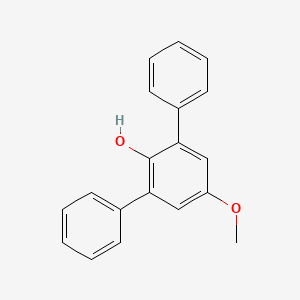

4-Methoxy-2,6-diphenylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32251-20-0 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

4-methoxy-2,6-diphenylphenol |

InChI |

InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3 |

InChI Key |

SQWMFGXXTYTJKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Derivatization of the Aromatic Rings:the Aromatic Rings Are Rich in Electrons Due to the Activating Effects of the Hydroxyl and Methoxy Substituents, Making Them Susceptible to Electrophilic Aromatic Substitution.nih.govhowever, Achieving High Regioselectivity Can Be Challenging Because Both Ortho and Para Positions Are Activated.nih.gov

Classical derivatization strategies for phenolic rings include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Nitration: Introduction of a nitro group (-NO₂) using nitric acid, typically in the presence of sulfuric acid. nih.gov

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide with a Lewis acid catalyst. nih.gov

Formylation: Introduction of a formyl group (-CHO), for example, through the Duff reaction, which uses hexamethylenetetramine in an acidic medium. researchgate.net This has been used to synthesize 2,6-diformyl-phenol derivatives. researchgate.net

Hydroxymethylation: Introduction of a hydroxymethyl group (-CH₂OH), which can be achieved selectively at the ortho position using various catalysts. mdpi.com

The directing effects of the existing substituents (-OH, -OCH₃, and phenyl groups) will govern the position of new incoming electrophiles. The powerful ortho-, para-directing hydroxyl group often dominates, directing substitution to the positions ortho and para to it.

The table below outlines common derivatization reactions for phenolic compounds.

| Reaction Type | Reagents | Group Introduced |

| Halogenation | Br₂, Cl₂, NBS, NCS | -Br, -Cl |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR (Acyl) |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | -R (Alkyl) |

| Duff Reaction (Formylation) | Hexamethylenetetramine, Acid | -CHO (Formyl) |

| Reimer-Tiemann Reaction | CHCl₃, Base | -CHO (Formyl) |

Advanced Characterization Techniques in the Study of 4 Methoxy 2,6 Diphenylphenol

Spectroscopic Investigations

Spectroscopy is a cornerstone in the analysis of 4-Methoxy-2,6-diphenylphenol, offering a non-destructive means to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, 2-methoxy-3,4-diphenylphenol in CDCl₃, a singlet peak for the methoxy (B1213986) group protons (OCH₃) appears at approximately 3.29 ppm. nih.gov The phenolic hydroxyl proton (-OH) typically presents as a singlet, for instance at 5.88 ppm. nih.gov The aromatic protons appear as a multiplet in the range of 6.99–7.24 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For a similar compound, 2-methoxy-3,4-diphenylphenol, the methoxy carbon appears at around 60.7 ppm. nih.gov The carbon atoms of the phenyl rings and the central phenolic ring resonate in the range of 114.5 to 148.4 ppm. nih.gov

Variable-Temperature (VT) NMR: VT-NMR experiments are crucial for studying the dynamic behavior of molecules, such as conformational exchange. ox.ac.uk By recording spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers of rotational processes. ox.ac.ukresearchgate.net For this compound, VT-NMR could be used to study the restricted rotation of the phenyl groups, which can be influenced by temperature. researchgate.net This technique helps in understanding the molecule's conformational dynamics in solution. ox.ac.uknih.gov

Table 1: Representative NMR Data for a Structurally Similar Compound (2-Methoxy-3,4-diphenylphenol) in CDCl₃ nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 3.29 | Singlet, 3H (Methoxy group) |

| ¹H | 5.88 | Singlet, 1H (Hydroxyl group) |

| ¹H | 6.99–7.24 | Multiplet, 12H (Aromatic protons) |

| ¹³C | 60.7 | Methoxy carbon |

| ¹³C | 114.5–148.4 | Aromatic carbons |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for confirming the molecular weight and assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jpmsonline.comjournaljocamr.com This technique is used to separate the components of a mixture and identify them based on their mass spectra. jpmsonline.comresearchgate.net For this compound, GC-MS can be used to confirm the presence of the compound and to detect any impurities. trentu.ca The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. wiley-vch.deacs.org This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the molecular formula of this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley-vch.denih.gov

In the IR spectrum of a phenolic compound, a characteristic broad absorption band for the hydroxyl (-OH) group stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. acs.org The C-O stretching vibration of the phenol (B47542) and methoxy groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range. wiley-vch.de These characteristic peaks confirm the presence of the key functional groups in this compound. evitachem.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| Hydroxyl (-OH) | Stretching (broad) | 3200–3600 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400–1600 |

| C-O (Phenol, Methoxy) | Stretching | 1000–1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The position and intensity of these bands are influenced by the substitution pattern on the phenolic ring. For a related compound, 4-methoxyphenol (B1676288), a UV-Vis spectrum is available for reference. sielc.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of its solid-state conformation. nih.govresearchgate.net

For a structurally related compound, 2-methoxy-3,4-diphenylphenol, X-ray crystallography revealed that the dihedral angles between the central phenolic ring and the two pendant phenyl rings are 60.76° and 51.64°. nih.govresearchgate.net The study also showed the formation of hydrogen-bonded dimers in the crystal structure. nih.govresearchgate.net Similar detailed structural information could be obtained for this compound, which is crucial for understanding its packing in the solid state and its intermolecular interactions. researchgate.netcapes.gov.br

Table 3: Crystal Data for a Structurally Similar Compound (2-Methoxy-3,4-diphenylphenol) nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₂ |

| Molecular Weight | 276.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.312 (3) |

| b (Å) | 6.2585 (14) |

| c (Å) | 17.167 (4) |

| β (°) | 102.930 (7) |

| Volume (ų) | 1498.7 (6) |

| Z | 4 |

Traditional Single-Crystal X-ray Diffraction Analysis of Related Phenolic Compounds

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. This technique relies on the ability to grow a high-quality single crystal of the analyte. When successful, it yields precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific crystal structure for this compound is not widely reported in publicly accessible databases, the analysis of structurally related phenolic compounds provides significant insight into the expected molecular geometry and packing arrangements. For instance, substituted phenols with bulky groups at the 2 and 6 positions have been extensively studied. researchgate.netnih.gov These studies reveal how steric hindrance from the ortho-substituents influences the conformation of the molecule, particularly the orientation of the phenyl rings relative to the central phenolic ring.

A pertinent example is the crystallographic analysis of 2-methoxy-3,4-diphenylphenol. nih.gov This compound shares the core methoxy-diphenyl-phenol arrangement, and its analysis reveals key structural features. The dihedral angles between the central phenolic ring and the two pendant phenyl rings are significant, measuring 60.76(6)° and 51.64(6)°. nih.gov Furthermore, the methoxy group's orientation is nearly perpendicular to the central ring. nih.gov In the solid state, molecules of 2-methoxy-3,4-diphenylphenol form hydrogen-bonded dimers through O-H···O interactions, a common motif in phenolic structures. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₂ |

| Molecular Weight (g/mol) | 276.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.312 (3) |

| b (Å) | 6.2585 (14) |

| c (Å) | 17.167 (4) |

| β (°) | 102.930 (7) |

| Volume (ų) | 1498.7 (6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 300 |

| Key Dihedral Angles (°) | Phenolic ring to Phenyl 1: 60.76 (6) Phenolic ring to Phenyl 2: 51.64 (6) |

Crystalline Sponge Method for Structural Elucidation of Challenging Analogs

A significant limitation of traditional SC-XRD is the absolute requirement for a suitable single crystal of the target compound. Many complex organic molecules, including oils, liquids, or those that form only amorphous solids, are not amenable to this technique. The "crystalline sponge" method, pioneered by Makoto Fujita and his colleagues, provides a revolutionary solution to this problem. nih.govu-tokyo.ac.jp

This method involves using a pre-formed, porous crystalline material—the "sponge"—typically a metal-organic framework (MOF). nih.govucl.ac.uk The sponge possesses a network of ordered, empty pores. When a crystal of the sponge is soaked in a solution containing the target molecule (the "guest"), the guest molecules diffuse into the pores and are held in a regular, ordered arrangement through non-covalent interactions with the host framework. nih.govacs.org The entire host-guest complex can then be analyzed by SC-XRD, and the structure of the ordered guest molecule can be determined, even when the guest itself cannot be crystallized. nih.gov

This technique is particularly valuable for analogs of this compound, which may be difficult to crystallize due to conformational flexibility. Research has demonstrated the successful application of the crystalline sponge method for the structural elucidation of 2,6-diphenylphenol (B49740), a very close analog that lacks only the methoxy group. ucl.ac.ukucl.ac.uk In this work, the host framework {[(ZnI₂)₃(TPT)₂]·x(solvent)}n was used to encapsulate and determine the fully refined crystal structure of 2,6-diphenylphenol. ucl.ac.ukucl.ac.uk

The interactions that orient the guest within the host pores are typically weak, including π-π stacking, CH-π, and hydrogen bonding. nih.govacs.org The choice of host framework is critical, with different sponges offering different pore sizes and chemical environments to accommodate a range of guest molecules, from nonpolar aromatics to hydrophilic compounds. ucl.ac.ukru.nl

| Host Framework (Crystalline Sponge) | Guest Molecule (Analyte) | Key Interactions | Reference |

|---|---|---|---|

| {[(ZnI₂)₃(TPT)₂]·x(solvent)}n | 2,6-Diphenylphenol | π-π stacking, CH-π | ucl.ac.ukucl.ac.uk |

| {[(ZnI₂)₃(TPT)₂]·x(solvent)}n | Vanillin | π-π stacking, Hydrogen bonding | nih.gov |

| {[(ZnI₂)₃(TPT)₂]·x(solvent)}n | (E)-Stilbene | π-π stacking | nih.gov |

| {[(ZnBr₂)₃(TPT)₂]·x(solvent)}n | S-Metolachlor | Not specified | nih.gov |

| RUM-2 (Lanthanide-based MOF) | Carvone | Not specified | ru.nl |

| Octanuclear Coordination Cage | Aromatic Aldehydes | Hydrogen bonding | mdpi.com |

Reaction Mechanisms and Chemical Reactivity of 4 Methoxy 2,6 Diphenylphenol

Oxidative Processes and Radical Chemistry

The steric hindrance provided by the two phenyl groups at the ortho positions, combined with the electronic influence of the methoxy (B1213986) group at the para position, dictates the unique oxidative and radical chemistry of 4-Methoxy-2,6-diphenylphenol.

Electrochemical Oxidation Pathways and Product Selectivity of Bulky Phenols

The electrochemical oxidation of bulky phenols, such as 2,6-disubstituted phenols, is a subject of significant interest due to the potential for selective product formation. trentu.caacs.org The oxidation of these compounds typically proceeds through the formation of a phenoxyl radical. trentu.ca The subsequent reaction pathway is highly dependent on factors like steric hindrance, the stability of the phenoxyl radical, and the presence of substituents on the phenolic ring. acs.orgnih.gov

For bulky phenols with substituents at the ortho positions, such as 2,6-diphenylphenol (B49740), electrochemical oxidation can lead to different products compared to chemical oxidation methods. researchgate.net The selectivity of the electrochemical process can be controlled by adjusting parameters like the applied potential. researchgate.net Studies on analogous bulky phenols, such as 2,6-di-tert-butylphenol (B90309), have shown that the absence of a substituent at the para position and the presence of bulky groups at the ortho positions are crucial for selective electrochemical oxidation. acs.orgnih.gov This selectivity arises from the influence of these structural features on the stability of the resulting phenoxyl radical and its subsequent dimerization or coupling reactions. acs.orgresearchgate.net In the case of this compound, the presence of the methoxy group at the para position is expected to influence the oxidation potential and the reactivity of the corresponding phenoxyl radical. The electron-donating nature of the methoxy group generally favors radical formation. thieme-connect.de

| Parameter | Influence on Electrochemical Oxidation of Bulky Phenols | Supporting Evidence |

| Ortho Substituents | Bulky groups enhance the stability of the phenoxyl radical, influencing product selectivity. acs.orgresearchgate.net | Studies on 2,6-di-tert-butylphenol show selective oxidation. acs.orgnih.gov |

| Para Substituent | The absence of a para substituent can be a requirement for certain selective electrochemical oxidations. acs.orgnih.gov The presence of an electron-donating group like methoxy is expected to lower the oxidation potential. thieme-connect.de | Research on tert-butylated phenols highlights the importance of the para position. acs.orgnih.gov |

| Applied Potential | Allows for control over the product distribution in electrochemical oxidation. researchgate.net | Cyclic voltammetry studies of 2,6-diphenylphenol demonstrate potential-dependent product formation. researchgate.net |

Chemical Oxidation Studies and Mechanistic Insights into Phenolic Reactivity

Chemical oxidation of this compound and related bulky phenols provides valuable mechanistic insights into their reactivity. evitachem.com The oxidation process typically involves the abstraction of the phenolic hydrogen atom to form a stable phenoxyl radical. researchgate.net The stability of this radical is a key factor in determining the subsequent reaction products. researchgate.net

In the case of 4-alkoxy-2,6-diphenylphenols, these compounds have been studied for their antioxidant properties, which are directly related to their ability to form stable phenoxyl radicals. researchgate.net The reaction of the 4-methoxy-2,6-diphenylphenoxyl radical with other species, such as sulfoxides, has been investigated to understand synergistic antioxidant effects. researchgate.net These studies have shown that the parent phenol (B47542), this compound, can be regenerated from its phenoxyl radical, highlighting the reversible nature of this process under certain conditions. researchgate.net The oxidation of 2,6-diphenylphenol can also lead to the formation of polymers like poly(2,6-diphenyl-p-phenylene oxide). wikipedia.org

Upon heating, the dimer of the 2,6-diphenyl-4-methoxyphenoxyl radical in o-dichlorobenzene at 130 °C yields a variety of products resulting from both intramolecular and intermolecular radical coupling. rsc.org This demonstrates the diverse reactivity of the phenoxyl radical intermediate.

Formation, Stabilization, and Characterization of Phenoxyl Radicals via Flash Photolysis and Electrochemical Methods

The 2,6-diphenyl-4-methoxyphenoxyl radical is a key intermediate in the chemistry of this compound. Its formation, stabilization, and subsequent reactions have been extensively studied using techniques like flash photolysis and electrochemical methods. rsc.orgresearchgate.netrsc.org

Flash photolysis studies have been instrumental in determining the kinetic and thermodynamic parameters of the dimerization of the 2,6-diphenyl-4-methoxyphenoxyl radical. rsc.orgrsc.org This radical can be generated through the oxidation of the parent phenol, the photolysis of its dimer, or the photolysis of the phenol itself. rsc.org The dimerization process is reversible and has been found to be diffusion-controlled in various solvents. rsc.org

The stability of phenoxyl radicals is significantly influenced by the substituents on the phenyl ring. scholaris.ca Bulky groups at the ortho positions, like the phenyl groups in this case, sterically hinder the oxygen radical, thereby increasing its stability. scholaris.ca The methoxy group at the para position also contributes to the stabilization through resonance. scholaris.ca

The dimerization of the 2,6-diphenyl-4-methoxyphenoxyl radical has been shown to have different kinetic parameters compared to t-butyl-substituted phenoxyl radicals, suggesting that the nature of the ortho-substituent plays a crucial role in the transition state of the dimerization reaction. rsc.org

| Solvent | Dimerization Rate Constant (k_dimer) of 2,6-diphenyl-4-methoxyphenoxyl radical | Reference |

| Hexane | Regular decrease observed | rsc.org |

| Carbon tetrachloride | Regular decrease observed | rsc.org |

| Toluene | Regular decrease observed | rsc.org |

| Dioxan | Regular decrease observed | rsc.org |

| Chloroform | Regular decrease observed | rsc.org |

Note: The table indicates a trend rather than specific values as the source abstract mentions a regular decrease in the rate constant across these solvents.

Photochemical Behavior

The interaction of light with this compound induces a range of photochemical processes, primarily involving the formation of excited states and radical species.

Flash Photolysis Studies of Excited States (e.g., Triplet States) and Energy Transfer Processes

Flash photolysis studies have revealed that the photoexcitation of phenyl-substituted phenols, including by extension this compound, can lead to the formation of triplet excited states. rsc.org These triplet states are implicated as intermediates in biphotonic processes that result in the formation of aryloxyl radicals. rsc.org The study of the triplet excited state of similar aromatic ketones, like benzil, shows that they can be quenched by substituted phenols, including those with methoxy groups, through a process that may involve a proton-coupled electron transfer reaction. mdpi.com

Photo-induced Radical Generation and Subsequent Reactions

The photolysis of this compound can lead to the generation of the corresponding phenoxyl radical. rsc.orgresearchgate.net This process can occur through a biphotonic mechanism involving the triplet excited state of the phenol. rsc.org Alternatively, photolysis of the corresponding phenolate (B1203915) ion in the presence of oxygen can also produce the phenoxyl radical via the singlet excited state. rsc.org

Once generated, the 2,6-diphenyl-4-methoxyphenoxyl radical can undergo several subsequent reactions. The most prominent of these is dimerization, which has been studied in various solvents and found to be a diffusion-controlled process. rsc.org The kinetics of this dimerization are influenced by the solvent viscosity and the steric hindrance of the radical. evitachem.com Heating the dimer can lead to a variety of intra- and intermolecular coupling products, showcasing the rich reactivity of this photo-generated radical. rsc.org

Reactivity in Polymerization and Material Modification Reactions

This compound is a substituted phenol that can participate in oxidative coupling polymerization reactions, a key process for synthesizing poly(phenylene oxide) (PPO) resins. itu.edu.tr PPO is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties. The polymerization typically involves the copper-catalyzed oxidation of 2,6-disubstituted phenols. itu.edu.trmdpi.com In this reaction, the phenoxy radical is formed as an intermediate, which then couples to form the polymer chain.

While 2,6-dimethylphenol (B121312) is the most common monomer for commercial PPO production, other substituted phenols, including 2,6-diphenylphenol, are also used to create PPOs with modified properties. itu.edu.trmdpi.com The synthesis of poly(2,6-diphenyl-1,4-phenylene oxide) has been achieved through the oxidative coupling of 2,6-diphenylphenol. researchgate.net The presence of the methoxy group at the 4-position of 2,6-diphenylphenol influences the reactivity of the monomer and the properties of the resulting polymer.

The substituents on the phenolic ring significantly impact both the polymerization process and the redistribution activity in PPO systems. The redistribution reaction involves the exchange of phenolic end groups and chain segments, which can alter the molecular weight and molecular weight distribution of the polymer. mdpi.com

The methoxy group (-OCH3) at the para-position is an electron-donating group. Electron-donating substituents generally increase the redistribution activity of phenols. mdpi.com This is because they can stabilize the phenoxy radical intermediate, facilitating the exchange reactions. For instance, 4-methoxy-2,6-dimethylphenol (B74629) exhibits high redistribution activity. mdpi.com

Conversely, the bulky diphenyl substituents at the ortho positions introduce significant steric hindrance. mdpi.com This steric bulk can hinder the approach of the monomer to the catalytic center and the growing polymer chain, potentially slowing down the rate of polymerization. mdpi.com Phenols with high steric hindrance, such as 2,6-diphenylphenol, have been observed to have low redistribution activity. mdpi.com Therefore, in this compound, there is a competing effect between the electron-donating methoxy group, which promotes redistribution, and the sterically hindering diphenyl groups, which impede it.

Electrophilic Aromatic Substitution Reactions

The aromatic core of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation. The hydroxyl and methoxy groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. However, in this compound, the 2, 4, and 6 positions are already substituted. The phenyl groups at the 2 and 6 positions can also undergo electrophilic substitution, although they are less activated than the central phenolic ring. Halogenation can be achieved using common halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Nitration of phenols can lead to the formation of various products, including nitrophenols and, under certain conditions, dienone intermediates. The reaction of 4-nitro-2,6-diphenylphenol (B1361223) with nitrogen dioxide in benzene (B151609) has been shown to produce C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones, which are types of dienones. sigmaaldrich.com While this specific study was on a nitro-substituted analog, it suggests that nitration of this compound could also potentially lead to the formation of dienone intermediates, especially given the electron-rich nature of the phenolic ring due to the methoxy group. The nitration of substituted anilines can also lead to the formation of quinone diazides under oxidative conditions. thieme-connect.de

Thermodynamic Aspects of Chemical Reactions

The thermodynamic properties of phenolic compounds are crucial for understanding their reactivity. A key parameter is the O-H bond dissociation energy (BDE), which is the enthalpy change required to break the O-H bond homolytically to form a phenoxy radical and a hydrogen atom. nih.gov

The BDE is a measure of the antioxidant activity of a phenolic compound; a lower BDE indicates that the compound can more readily donate a hydrogen atom to scavenge free radicals. The methoxy group, being an electron-donating substituent, weakens the O-H bond. researchgate.net Studies on methoxyphenols have shown that the methoxy group lowers the O-H BDE. researchgate.netmdpi.com For example, the O-H BDE of 4-methoxyphenol (B1676288) is lower than that of phenol itself. mdpi.com This suggests that the O-H bond in this compound is also likely weakened by the methoxy group, enhancing its potential as a hydrogen atom donor.

The standard molar enthalpies of formation for various methoxy- and dimethoxyphenols have been determined experimentally and through calculations, providing valuable data for understanding the thermodynamics of their reactions. researchgate.netresearchgate.net

Table of Thermodynamic Data for Related Phenolic Compounds

| Compound | Gas-Phase Enthalpy of Formation (kJ mol⁻¹) | O-H Bond Dissociation Enthalpy (kcal mol⁻¹) |

| 2-methoxyphenol | -246.1 ± 1.9 researchgate.net | -4.0 (relative to phenol) researchgate.net |

| 3-methoxyphenol | -240.4 ± 2.1 researchgate.net | |

| 4-methoxyphenol | -229.7 ± 1.8 researchgate.net | -4.9 (relative to phenol) researchgate.net |

| 2,3-dimethoxyphenol | -386.0 ± 2.2 researchgate.net | |

| 2,6-dimethoxyphenol | -381.7 ± 1.9 researchgate.net | -10.6 (relative to phenol) researchgate.net |

| 3,5-dimethoxyphenol | -399.4 ± 3.0 researchgate.net | |

| 2,4-dimethoxyphenol | -9.0 (relative to phenol) researchgate.net | |

| 2,4,6-trimethoxyphenol | -13.6 (relative to phenol) researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are instrumental in determining molecular descriptors, which are numerical values that encode chemical information and are used to predict various properties of molecules. scirp.orgbigchem.eu These descriptors can be classified based on the dimensionality of the molecular representation, ranging from 1D (e.g., atom counts, molecular weight) to 3D (e.g., molecular surfaces and volumes derived from quantum chemistry). bigchem.eu For complex molecules like 4-Methoxy-2,6-diphenylphenol, quantum chemical methods provide a powerful approach to derive descriptors that relate to its electronic and structural characteristics.

These computational methods can be used to establish Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). scirp.orgrsc.org For instance, descriptors derived from quantum chemical calculations, such as those related to electrostatic interactions, can be used in Linear Solvation Energy Relationship (LSER) models to predict properties like hydrogen-bonding free energies and enthalpies. preprints.org The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. scirp.org

Commonly calculated quantum chemical descriptors include:

Constitutional descriptors: Based on the molecular formula and connectivity. bigchem.eu

Topological descriptors: Derived from the 2D representation of the molecule, describing aspects like size, branching, and flexibility. bigchem.eu

Geometrical descriptors: 3D parameters such as molecular surface area and volume. bigchem.eu

Quantum-chemical descriptors: Properties like dipole moment, atomic charges, and frontier molecular orbital energies. bigchem.euepstem.net

Software packages like Gaussian, MOPAC, and HyperChem are frequently used to perform these calculations, enabling the determination of a wide array of molecular descriptors for compounds such as this compound. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and effective method for investigating the electronic structure and properties of organic molecules due to its balance of accuracy and computational cost. nih.govscispace.com It is particularly useful for studying substituted phenols. semanticscholar.org

Prediction of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO/LUMO)

DFT calculations provide detailed insights into the electronic characteristics of this compound. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap are key parameters that determine the molecule's reactivity and stability. semanticscholar.orgirjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. scispace.comirjweb.com For substituted phenols, the locations of the HOMO and LUMO electron densities indicate the regions of the molecule most likely to be involved in electron transfer processes. researchgate.net For example, in many phenolic compounds, the HOMO is localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO is distributed over the aromatic system. researchgate.net

Mulliken charge distribution analysis, performed using DFT, reveals the partial charges on each atom within the molecule, offering insights into its polarity and potential sites for electrophilic and nucleophilic attack. semanticscholar.org This information is crucial for understanding intermolecular interactions.

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT (Note: The following values are illustrative and would need to be specifically calculated for this compound using a defined DFT method and basis set.)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

Calculation of Gas-Phase Enthalpies of Formation and other Thermochemical Properties

DFT calculations are a reliable tool for determining the gas-phase standard molar enthalpies of formation (ΔfHm°) and other thermochemical properties of phenolic compounds. researchgate.netdntb.gov.ua These calculations are often performed using functionals like B3LYP in conjunction with extended basis sets. researchgate.net The accuracy of these theoretical values can be benchmarked against experimental data where available, providing confidence in the predictions for compounds that have not been studied experimentally. researchgate.net

For instance, studies on related substituted phenols have shown good agreement between DFT-calculated and experimentally determined gas-phase enthalpies of formation. researchgate.net The theoretical values are often derived using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, helping to cancel out systematic errors in the calculations. researchgate.net This approach allows for the estimation of thermochemical data for the parent molecule, as well as its corresponding phenoxyl radical and phenoxide anion. researchgate.net

| Compound | Experimental ΔfHm°(g) |

|---|---|

| 2-Methoxyphenol | -246.1 ± 1.9 researchgate.net |

| 4-Methoxyphenol (B1676288) | -229.7 ± 1.8 researchgate.net |

| 2,6-Dimethoxyphenol | -381.7 ± 1.9 researchgate.net |

Analysis of O-H Bond Dissociation Energies and Substituent Effects on Radical Stability

The antioxidant activity of phenolic compounds is closely related to the O-H bond dissociation enthalpy (BDE). DFT calculations are widely used to compute O-H BDEs and to analyze the effects of substituents on the stability of the resulting phenoxyl radical. mdpi.comnih.gov The presence of electron-donating groups, such as a methoxy (B1213986) group, generally lowers the O-H BDE, making hydrogen atom donation more favorable. nih.govnih.gov

Substituents influence the BDE through both ground-state effects (stabilization or destabilization of the parent phenol) and radical effects (stabilization or destabilization of the phenoxyl radical). nih.gov For most substituted phenols, the effect on the radical's stability is the dominant factor. nih.gov Electron-donating groups, particularly at the ortho and para positions, can stabilize the phenoxyl radical through resonance and delocalization of the unpaired electron, thus lowering the O-H BDE. nih.gov In contrast, electron-withdrawing groups tend to increase the BDE. mdpi.com

Studies on various substituted phenols have demonstrated that the position of the substituent significantly impacts the BDE. mdpi.com For example, the methoxy group in the para position of 4-methoxyphenol leads to a significant decrease in the O-H BDE compared to phenol itself. researchgate.net The bulky phenyl groups at the 2 and 6 positions in this compound would also be expected to exert significant steric and electronic effects on the O-H bond strength and the stability of the corresponding radical.

Molecular Dynamics and Conformational Analysis

Studies of Atropisomerism and Rotational Barriers (e.g., Aryl-Aryl Bonds)

The presence of bulky substituents, such as the two phenyl groups ortho to the hydroxyl group in this compound, can lead to hindered rotation around single bonds. This phenomenon is particularly relevant for the C-C bonds connecting the central phenol ring to the two flanking phenyl rings. Restricted rotation around these aryl-aryl bonds can give rise to atropisomerism, where different conformers are stable and isolable as distinct stereoisomers.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Detailed computational and theoretical investigations focusing specifically on the intramolecular interactions, such as hydrogen bonding, within the this compound molecule are not extensively available in the reviewed scientific literature. While research on related compounds provides a basis for understanding potential interactions, specific quantitative data, such as bond energies, bond lengths, and angles for intramolecular hydrogen bonds in this compound, has not been published.

Studies on analogous molecules, such as other substituted phenols, offer insights into the types of interactions that could be theoretically present. For instance, computational studies on 2-substituted phenols and methoxyphenols frequently analyze the intramolecular hydrogen bond between the hydroxyl group and an adjacent substituent. nih.govresearchgate.net Similarly, research into 2-phenylphenol (B1666276) derivatives explores the potential for the phenyl ring to act as a hydrogen bond acceptor. researchgate.net

In the case of this compound, theoretical calculations would be required to determine the conformational preferences and the energetic parameters of any potential intramolecular hydrogen bonds. Such an analysis would likely investigate the interaction between the phenolic hydroxyl group and the π-systems of the flanking phenyl rings. However, without specific published research on this exact molecule, any discussion remains speculative. Further computational studies, for instance using Density Functional Theory (DFT), would be necessary to provide detailed and accurate findings.

Advanced Applications and Functional Materials Development

Applications in Polymer Science and Engineering

In the realm of polymer science, 4-Methoxy-2,6-diphenylphenol and its structural analogs serve as key monomers for synthesizing high-performance polymers, particularly those requiring high thermal stability and specific dielectric properties.

Polyphenylene ether (PPE), also known as polyphenylene oxide (PPO), is a class of high-performance engineering thermoplastics known for their excellent thermal resistance, dimensional stability, and mechanical properties. mdpi.com The synthesis of PPE typically involves the oxidative coupling polymerization of 2,6-disubstituted phenols. nih.gov By strategically selecting the substituents on the phenolic monomer, the properties of the resulting polymer can be precisely controlled.

The incorporation of bulky phenyl groups, as seen in the use of 2,6-diphenylphenol (B49740) (DPP), can enhance the thermal stability of the polymer. nih.govresearchgate.net Introducing a methoxy (B1213986) group onto the phenol (B47542) ring, as in this compound, provides a site for further functionalization and can modify the polymer's solubility and processing characteristics. Copolymers can be synthesized by the oxidative coupling of a mixture of phenols, such as 2,6-dimethylphenol (B121312) (DMP) and a functionalized phenol like this compound. This approach allows for the creation of random or block copolymers with a tailored balance of properties. researchgate.net These functionalized PPE copolymers are valuable in applications where standard PPEs fall short, offering enhanced compatibility in polymer blends and serving as precursors for thermosetting resins. googleapis.comdntb.gov.ua

Table 1: Monomers in the Synthesis of Functionalized Polyphenylene Ether (PPE)

| Monomer | Chemical Structure | Role in Polymerization | Resulting Polymer Property |

|---|---|---|---|

| 2,6-Dimethylphenol (DMP) | C₈H₁₀O | Primary monomer for standard PPE | Good thermal and mechanical properties |

| 2,6-Diphenylphenol (DPP) | C₁₈H₁₄O | Co-monomer to enhance thermal stability | Increased glass transition temperature (Tg) |

| This compound | C₁₉H₁₆O₂ | Functional co-monomer | Tailored solubility, dielectric properties, and sites for further reaction |

The advancement of high-frequency communication technologies, such as 5G, requires materials with low dielectric constant (Dk) and low dielectric loss (Df) to minimize signal delay and loss. The inherently low polarity of the PPE backbone makes it an attractive candidate for these applications. nih.gov The chemical structure of the repeating units in PPE directly influences its dielectric performance.

Potential in Optoelectronic and Organic Semiconductor Devices

Organic compounds with extended π-conjugated systems are the foundation of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The structure of this compound, containing three interconnected phenyl rings, forms a π-conjugated system that makes it a potential candidate for use in organic semiconductor materials.

While this specific molecule may not be a primary active material, it can serve as a building block for larger, more complex organic semiconductors. The phenyl and methoxy groups can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which are critical for charge injection and transport. researchgate.net Furthermore, the phenolic hydroxyl group allows for its incorporation into a polymer backbone or for grafting onto other structures, potentially leading to the development of semiconducting polymers or host materials for emissive dopants in OLEDs. The rigid, bulky nature of the diphenylphenol core could also contribute to forming stable amorphous films, a desirable characteristic for preventing crystallization and ensuring the longevity of optoelectronic devices.

Energy-Related Applications

The search for efficient and safe methods for storing and transporting energy has driven research into novel materials. The chemical structure of this compound and related systems is relevant to the development of liquid organic hydrogen carriers.

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store hydrogen via catalytic hydrogenation and release it through dehydrogenation. wikipedia.orgsemanticscholar.org This technology allows hydrogen to be handled like a conventional liquid fuel, using existing infrastructure for transport and storage. ulisboa.pthoneywell.com

Aromatic compounds are ideal candidates for LOHCs due to their ability to be reversibly hydrogenated. Biphenyl and its derivatives are considered promising LOHC materials because of their high hydrogen storage capacity. researchgate.net Recent research has focused on functionalized biphenyls, including methoxy-substituted systems, as they offer potentially favorable thermodynamic properties for the hydrogenation/dehydrogenation cycle. The presence of methoxy groups can influence the reaction equilibrium and kinetics of hydrogen uptake and release. researchgate.net Although research has often focused on simpler methoxy-biphenyls, the fundamental principles extend to more complex structures like this compound, which can be viewed as a substituted hydroxy-terphenyl system. The hydrogenation of its multiple aromatic rings could offer a high gravimetric hydrogen storage density, making it an interesting subject for future investigation in the LOHC field.

Table 2: Comparison of Potential LOHC Systems

| LOHC System | Hydrogenation Reaction | Key Advantages | Key Challenges |

|---|---|---|---|

| Toluene / Methylcyclohexane | C₇H₈ + 3H₂ ↔ C₇H₁₄ | Well-studied, established technology | Lower hydrogen capacity by weight |

| Dibenzyltoluene / Perhydro-dibenzyltoluene | C₂₁H₂₀ + 9H₂ ↔ C₂₁H₃₈ | Higher boiling point, lower vapor pressure | Higher dehydrogenation temperature required |

| Methoxy-Biphenyl Systems | C₁₃H₁₂O + nH₂ ↔ C₁₃H(₁₂+₂n)O | Potentially tunable thermodynamics researchgate.net | Less technologically mature |

Catalytic Roles in Organic Transformations (e.g., Dehydrogenation Reactions)

The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. nih.gov Catalytic acceptorless dehydrogenation, which releases molecular hydrogen as the only byproduct, is a green and sustainable alternative to traditional oxidation methods. nih.govmemphis.edu

While this compound itself is not typically used as a primary catalyst, its structural motifs are relevant. Phenolic compounds can act as ligands for metal catalysts, modulating their electronic properties and reactivity. The hydroxyl group can coordinate to a metal center, and the bulky phenyl substituents could create a specific steric environment influencing the catalyst's selectivity. For example, iron complexes have been shown to be effective catalysts for the selective dehydrogenation of methoxy-substituted benzyl (B1604629) alcohols. nih.gov The design of ligands is crucial for the performance of such catalysts. Therefore, derivatives of this compound could potentially be developed into specialized ligands for transition-metal catalysts used in dehydrogenation and other organic transformations, leveraging its unique steric and electronic characteristics to achieve high efficiency and selectivity.

Structure Activity/property Relationship Sar/spr Studies

Correlation of Molecular Structure with Reactivity (e.g., Oxidation Potential, Redistribution Activity)

The reactivity of 4-Methoxy-2,6-diphenylphenol is significantly influenced by the interplay of its substituent groups. The electron-donating methoxy (B1213986) group at the para position and the bulky phenyl groups at the ortho positions create a unique electronic and steric environment that governs its behavior in chemical reactions such as oxidation and redistribution.

Electrochemical studies on bulky phenols, such as 2,6-diphenylphenol (B49740), provide insight into the oxidation potential of these types of molecules. The oxidation of phenols typically involves the formation of a phenoxyl radical. In the case of this compound, the methoxy group is expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to unsubstituted phenol (B47542). This is due to the methoxy group's ability to donate electron density to the aromatic ring, which stabilizes the resulting phenoxyl radical through resonance. Conversely, the bulky 2,6-diphenyl groups provide significant steric shielding around the phenolic oxygen, which can influence the reaction pathways following oxidation. trentu.catrentu.ca

Table 1: Structural Features of this compound and Their Influence on Reactivity

| Structural Feature | Position | Effect on Reactivity |

|---|---|---|

| Methoxy Group (-OCH3) | 4 (para) | Electron-donating; lowers oxidation potential and stabilizes radical intermediates. |

| Phenyl Groups (-C6H5) | 2, 6 (ortho) | Bulky and sterically hindering; influences reaction pathways and may slow reaction rates at the ortho positions and the hydroxyl group. |

| Hydroxyl Group (-OH) | 1 | Site of oxidation to form a phenoxyl radical; its accessibility is hindered by ortho-substituents. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the chemical or biological activity of compounds based on their molecular structures. mdpi.comyoutube.com These models establish a mathematical relationship between the physicochemical properties of a series of compounds and their activities. youtube.comnih.gov For this compound, QSAR models could predict properties such as its reactivity, toxicity, or potential as a precursor in polymer chemistry.

The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of the molecule's structure. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). youtube.comnih.gov By correlating these descriptors with experimentally determined activities for a set of related phenols, a predictive model can be built.

For instance, a QSAR study on substituted phenols might reveal that increased steric bulk at the ortho positions, a key feature of this compound, negatively correlates with a specific reaction rate due to steric hindrance. Conversely, the electron-donating nature of the para-methoxy group might show a positive correlation with antioxidant activity. Studies on other complex methoxy-substituted compounds have successfully used QSAR to elucidate how specific structural features, such as the flexibility of substituent sidechains or the presence of certain atoms, enhance or diminish their activity. scialert.net While specific QSAR models for this compound are not prominently featured in the literature, models developed for similar phenolic structures can offer valuable predictive insights into its behavior. nih.govplu.mx

Electronic and Steric Effects of Substituents on Chemical and Photochemical Reactivity

The chemical and photochemical reactivity of this compound is dictated by the electronic and steric effects of its substituents.

Electronic Effects: The para-methoxy group is a strong electron-donating group due to resonance (+M effect). libretexts.orglumenlearning.com It increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself (which are the positions occupied by the hydroxyl and the other phenyl groups). This increased nucleophilicity makes the ring more reactive towards electrophiles. lumenlearning.comlibretexts.org The methoxy group also stabilizes cationic intermediates formed during electrophilic aromatic substitution. lumenlearning.com The phenyl groups can act as either electron-donating or electron-withdrawing groups depending on the reaction, but their primary influence in this structure is steric.

Steric Effects: The two phenyl groups at the ortho-positions to the hydroxyl group create significant steric hindrance. This bulkiness physically blocks access to the hydroxyl group and the adjacent ring carbons, thereby slowing down or preventing reactions that would typically occur at these sites in less hindered phenols. nih.govrsc.org For example, reactions requiring direct interaction with the phenolic oxygen, such as certain etherification or esterification reactions, would be significantly impeded. This steric protection can also enhance the stability of the corresponding phenoxyl radical by preventing dimerization or other subsequent reactions. trentu.ca

Photochemical Reactivity: The photochemical behavior of substituted phenols can be complex. While direct photochemical studies on this compound are scarce, research on structurally related compounds provides clues. For example, the solid-state photochemical reaction of 2-methoxy-4,4-diphenylcyclohexa-2,5-dienone results in a rearrangement to form substituted diphenylphenols, including 2-methoxy-3,4-diphenylphenol. nih.gov This indicates that the diphenylphenol moiety can be involved in or formed from photochemical rearrangements. The presence of multiple aromatic rings in this compound suggests it would absorb UV light, potentially leading to excited states that could undergo various photochemical reactions, although the specific pathways would be influenced by the electronic and steric factors mentioned above.

Table 2: Summary of Substituent Effects on Reactivity

| Effect | Originating Substituent(s) | Impact on Reactivity |

|---|---|---|

| Electronic (Resonance) | para-Methoxy group | Increases electron density on the ring, activates the ring towards electrophiles, stabilizes radical/cationic intermediates. libretexts.orglumenlearning.com |

| Steric Hindrance | ortho-Diphenyl groups | Shields the hydroxyl group and adjacent carbons, slowing reaction rates at these sites and potentially stabilizing reactive intermediates. nih.govrsc.org |

Q & A

Q. What are the primary synthetic pathways for 4-methoxy-2,6-diphenylphenol, and how do their efficiencies compare?

The compound can be synthesized via (1) Friedel-Crafts alkylation using acid catalysts, which may face regioselectivity challenges, or (2) thermal rearrangement of o-p-dienone intermediates. The latter method occurs at 90–130°C, yielding a kinetic equilibrium mixture (31:32:37 ratio of intermediates) and a thermodynamically stable product at 130°C . Optimization requires controlled temperature and catalysts to minimize side reactions.

Q. What is the mechanism behind this compound's antioxidant activity?

The methoxy and phenyl substituents stabilize the phenoxy radical via electron delocalization and steric hindrance. Upon oxidation, the radical forms a stable dimer (detectable via ESR), which dissociates reversibly in solution. This stability under oxygen allows sustained radical-scavenging activity .

Q. How can researchers assess the thermal stability of this compound in polymer matrices?

Thermogravimetric analysis (TGA) under air (50 mL/min, 5°C/min heating rate) reveals thermal degradation profiles. For example, 10% weight loss occurs at 256°C (4-n-decanoxy derivative) and 332°C (4-octadecanoxy analog) . Differential scanning calorimetry (DSC) can further measure oxidation induction times (OIT) at 140–150°C.

Advanced Research Questions

Q. How should experimental designs optimize synergistic effects between this compound and preventive antioxidants like DSTDP?

Synergism is maximized at low phenolic concentrations (e.g., 0.03% w/w) with high DSTDP ratios (e.g., 0.32% w/w). Accelerated aging tests in polypropylene (PP) at 140–150°C should track mechanical property retention (e.g., tensile strength) and OIT. Processing stability is evaluated via multiple injection molding cycles (e.g., 270°C, 5 passes), showing <5% phenolic decay when paired with DSTDP .

Q. How can contradictory data on antioxidant efficacy at varying temperatures be resolved?

Initial low activity at 140–150°C arises from limited radical generation rates. Combining with sulfur-based preventives (e.g., DSTDP) enhances chain-breaking efficiency by regenerating the phenolic antioxidant. Researchers should compare time-dependent radical scavenging (via ESR) and OIT measurements across temperatures to model activation energies (e.g., Ea = 130 kJ/mol for rearrangements) .

Q. What analytical methods are suitable for studying degradation pathways during polymer processing?

High-performance liquid chromatography (HPLC) quantifies residual phenolic content post-processing. Fourier-transform infrared (FTIR) spectroscopy identifies oxidation products (e.g., carbonyl groups). Mass loss during TGA and mechanical testing (e.g., elongation at break) correlates with antioxidant depletion. For example, PP films containing 0.12% phenolic + 0.23% DSTDP show minimal degradation after 5 molding cycles .

Q. How does compatibility between this compound and polymer matrices influence experimental outcomes?

Compatibility is tested via melt-blending studies in PP or polyethylene (PE). Incompatibility leads to phase separation, detectable via scanning electron microscopy (SEM). Oligomer-modified antioxidants (e.g., L-series thioethers) reduce volatility but may lower synergism. Compare TGA volatility data (e.g., L-series vs. J-series) and mechanical performance in thin vs. thick samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.